Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC7234647
InChI: InChI=1S/C22H23NO5/c1-2-27-22(25)20-19-16(14-23-10-12-26-13-11-23)17(24)8-9-18(19)28-21(20)15-6-4-3-5-7-15/h3-9,24H,2,10-14H2,1H3
SMILES: CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4
Molecular Formula: C22H23NO5
Molecular Weight: 381.4 g/mol

Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC7234647

Molecular Formula: C22H23NO5

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate -

Specification

Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
IUPAC Name ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C22H23NO5/c1-2-27-22(25)20-19-16(14-23-10-12-26-13-11-23)17(24)8-9-18(19)28-21(20)15-6-4-3-5-7-15/h3-9,24H,2,10-14H2,1H3
Standard InChI Key OGXGATRCXHSTEV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4
Canonical SMILES CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s benzofuran core consists of a fused benzene and furan ring system. At position 2, a phenyl group enhances aromatic stacking potential, while position 3 hosts a carboxylate ester (ethyl group). Position 4 is substituted with a morpholin-4-ylmethyl group, introducing a nitrogen- and oxygen-containing heterocycle known for improving solubility and bioactivity. The hydroxyl group at position 5 contributes to hydrogen-bonding interactions, critical for molecular recognition in biological systems .

Table 1: Key Structural Features

PositionSubstituentFunctional Role
2Phenyl groupAromatic interaction enhancement
3Ethyl carboxylateEster hydrolysis susceptibility
4Morpholin-4-ylmethylSolubility modulation
5Hydroxyl groupHydrogen-bond donor/acceptor

Crystallographic and Spatial Insights

Although no crystal structure data exist for this specific compound, related benzofuran derivatives exhibit planar benzofuran cores with substituents adopting equatorial orientations to minimize steric strain. For example, (E)-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carbaldehyde demonstrates a near-planar benzofuran system with functional groups oriented to facilitate intermolecular hydrogen bonding . By analogy, the morpholine group in Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate likely projects away from the benzofuran plane, optimizing interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step protocols, beginning with the construction of the benzofuran core. A common approach for analogous compounds employs cyclization of 2-hydroxyacetophenone derivatives with aldehydes, followed by functionalization at positions 3, 4, and 5. The morpholine moiety is typically introduced via alkylation or reductive amination, while esterification at position 3 completes the structure .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/Conditions
1Benzofuran core formationAcid-catalyzed cyclization
2Morpholine introductionAlkylation with morpholine
3EsterificationEthyl chloroformate, base

Reactivity Profile

The carboxylate ester at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The hydroxyl group at position 5 can undergo etherification or acetylation, while the morpholine nitrogen may participate in quaternization or oxidation reactions. These reactive sites make the compound a versatile intermediate for further derivatization .

Physicochemical Properties

Table 3: Physicochemical Data

PropertyValueMethod
Molecular Weight381.4 g/molMass spectrometry
logP (Predicted)2.8Computational modeling
Solubility in Water12 mg/mLShake-flask method

Biological Activity and Hypothesized Mechanisms

Comparative Analysis with Analogues

Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate shares features with 3-formyl-2-arylbenzofurans, which show cytotoxicity against cancer cell lines (IC₅₀ = 5–20 μM) . The morpholine group may enhance blood-brain barrier penetration compared to simpler derivatives, positioning it as a candidate for central nervous system-targeted therapies .

Applications in Medicinal Chemistry

Drug Development Prospects

The compound’s balance of solubility and lipophilicity makes it a promising scaffold for prodrug design. Ester hydrolysis could release active carboxylic acid metabolites, while the morpholine group may improve pharmacokinetic profiles. Current research prioritizes derivatization at positions 4 and 5 to optimize target selectivity .

Future Research Directions

Pharmacological Profiling

Urgent priorities include in vitro cytotoxicity assays, COX-2 inhibition studies, and AChE inhibition tests to validate hypothesized activities. Toxicity screening in zebrafish or rodent models will establish safety thresholds for therapeutic development .

Synthetic Methodology Optimization

Advances in flow chemistry and catalytic asymmetric synthesis could streamline production. Enantioselective synthesis of the benzofuran core remains challenging but critical for accessing optically pure variants with enhanced bioactivity .

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